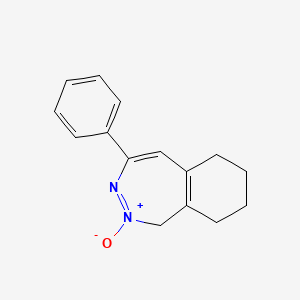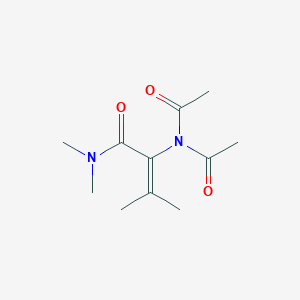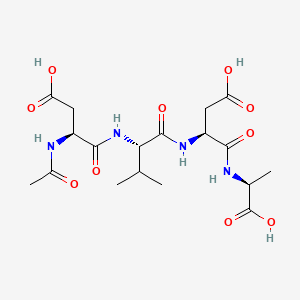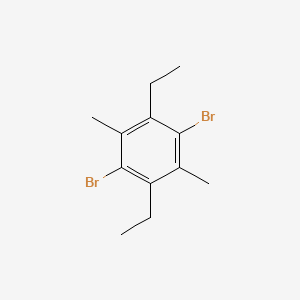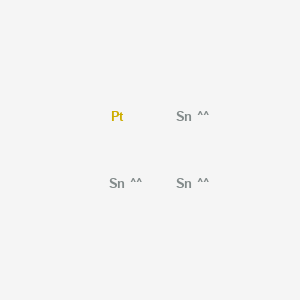![molecular formula C16H22O B14356618 1,7,7-Trimethyl-2-phenoxybicyclo[2.2.1]heptane CAS No. 93162-98-2](/img/structure/B14356618.png)
1,7,7-Trimethyl-2-phenoxybicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7,7-Trimethyl-2-phenoxybicyclo[221]heptane is a bicyclic organic compound with a unique structure that includes a bicyclo[221]heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7,7-Trimethyl-2-phenoxybicyclo[2.2.1]heptane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane core, which can be derived from readily available starting materials such as camphor or norbornene.
Reaction Conditions: The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and solvents to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes. This ensures efficient production with minimal waste and high product quality .
Chemical Reactions Analysis
Types of Reactions
1,7,7-Trimethyl-2-phenoxybicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and toluene.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,7,7-Trimethyl-2-phenoxybicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,7,7-Trimethyl-2-phenoxybicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Camphor: 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one.
Bornane: 1,7,7-Trimethylbicyclo[2.2.1]heptane.
Tricyclene: 1,7,7-Trimethyltricyclo[2.2.1.0,2,6]heptane.
Uniqueness
1,7,7-Trimethyl-2-phenoxybicyclo[221]heptane is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties compared to its analogs
Properties
CAS No. |
93162-98-2 |
|---|---|
Molecular Formula |
C16H22O |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
1,7,7-trimethyl-2-phenoxybicyclo[2.2.1]heptane |
InChI |
InChI=1S/C16H22O/c1-15(2)12-9-10-16(15,3)14(11-12)17-13-7-5-4-6-8-13/h4-8,12,14H,9-11H2,1-3H3 |
InChI Key |
OYPGSSINLUSXOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(C2)OC3=CC=CC=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


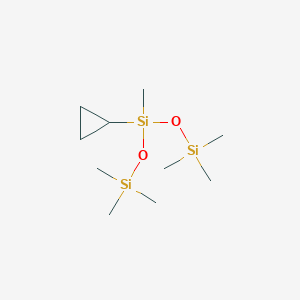
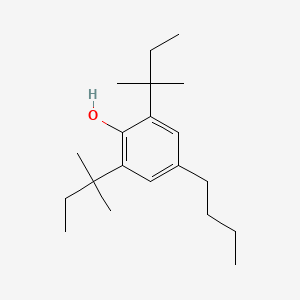
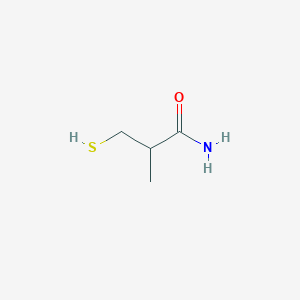
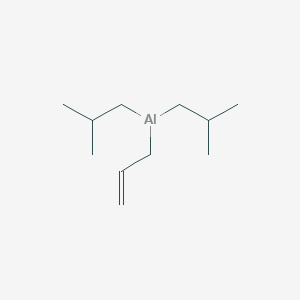
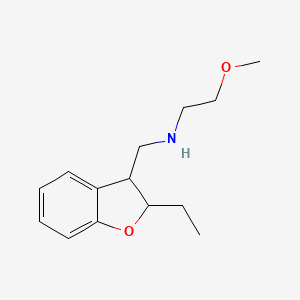
![4-[(1-Oxo-1lambda~5~-pyridin-2-yl)disulfanyl]benzoic acid](/img/structure/B14356576.png)

